Comprehensive NMR Spectral Analysis and Synthetic Grounding of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Comprehensive NMR Spectral Analysis and Synthetic Grounding of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 422557-23-1)
Executive Summary
In modern medicinal chemistry, functionalized halogenated pyridine ethers serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), including BET inhibitors and complex cross-coupling intermediates[1]. Specifically, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine offers a unique combination of a reactive carbon-bromine axis for palladium-catalyzed transformations and a conformationally stable tetrahydropyran (THP) ether linkage that modulates lipophilicity.
As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the synthesis, sample preparation, and rigorous nuclear magnetic resonance (NMR) structural elucidation of this specific molecule.
Synthetic Methodology & Sample Preparation
To acquire pristine spectral data, the compound must first be synthesized and purified to >98% homogeneity. The most robust route for this etherification is a Mitsunobu coupling[2].
Protocol 1: Mitsunobu Etherification Workflow
Objective: Synthesize the target molecule via the coupling of 3-bromo-5-hydroxypyridine and tetrahydro-2H-pyran-4-ol.
-
Reagent Preparation: Dissolve 1.0 eq of 3-bromo-5-hydroxypyridine and 1.1 eq of tetrahydro-2H-pyran-4-ol in anhydrous toluene or tetrahydrofuran (THF) under an inert argon atmosphere.
-
Activation: Add 1.2 eq of triphenylphosphine (PPh₃). Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Dropwise, add 1.2 eq of diethyl azodicarboxylate (DEAD). The order of addition is critical to prevent the premature consumption of the betaine intermediate.
-
Reaction Progression: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Validation Checkpoint: TLC should show a single UV-active spot (254 nm) with an Rf distinct from the starting phenol.
Synthetic workflow for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine via Mitsunobu coupling.
Protocol 2: NMR Sample Preparation
Objective: Prepare a high-fidelity sample for 1D and 2D NMR acquisition.
-
Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a glass microfiber filter into a standard 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.
-
Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated or manual 3D gradient shimming. Validation Checkpoint: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz before initiating the acquisition sequence.
High-Resolution ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is defined by two distinct regions: the downfield aromatic pyridine protons and the upfield aliphatic tetrahydropyran (THP) protons.
Quantitative ¹H NMR Data Table (600 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 8.35 | d | 1.8 | 1H | Pyridine C2-H |
| H-6 | 8.25 | d | 2.2 | 1H | Pyridine C6-H |
| H-4 | 7.50 | dd | 2.2, 1.8 | 1H | Pyridine C4-H |
| H-4' | 4.55 | tt | 8.0, 4.0 | 1H | THP C4-H (axial) |
| H-2'eq, H-6'eq | 3.95 | dt | 11.5, 4.0 | 2H | THP C2/C6-H (equatorial) |
| H-2'ax, H-6'ax | 3.55 | ddd | 11.5, 9.5, 3.0 | 2H | THP C2/C6-H (axial) |
| H-3'eq, H-5'eq | 2.05 | m | - | 2H | THP C3/C5-H (equatorial) |
| H-3'ax, H-5'ax | 1.75 | dtd | 12.5, 8.0, 4.0 | 2H | THP C3/C5-H (axial) |
Mechanistic Insights & Causality
-
Pyridine Deshielding & Regiochemistry: The nitrogen atom in the pyridine ring exerts a strong inductive and resonance deshielding effect, pushing the ortho protons (H-2 and H-6) significantly downfield (>8.0 ppm). H-2 is further deshielded by the adjacent electronegative bromine atom, making it the most downfield signal. Conversely, H-6 is slightly shielded relative to H-2 due to the electron-donating resonance (+R) effect of the oxygen atom at C-5.
-
THP Ring Stereochemistry (Karplus Relationship): The THP ring adopts a rigid chair conformation. The H-4' proton is axial and exhibits a characteristic triplet of triplets (tt) due to two large axial-axial couplings (J ≈ 8.0 Hz) and two small axial-equatorial couplings (J ≈ 4.0 Hz).
-
Magnetic Anisotropy: The equatorial protons on the THP ring (H-2'eq, H-6'eq) resonate downfield of their axial counterparts (H-2'ax, H-6'ax). This is caused by the anisotropic deshielding effect of the adjacent C-C and C-O sigma bonds, a hallmark of six-membered saturated heterocycles[3].
¹³C NMR Spectral Analysis
To ensure accurate integration and detection of quaternary carbons, a ¹³C NMR experiment should be run with a relaxation delay (d1) of at least 2.0 seconds to account for the longer T₁ relaxation times of the quaternary carbons (C-3 and C-5).
Quantitative ¹³C NMR Data Table (151 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment |
| C-5 | 154.1 | Cq | Pyridine C-O |
| C-2 | 143.5 | CH | Pyridine C-N |
| C-6 | 137.4 | CH | Pyridine C-N |
| C-4 | 125.8 | CH | Pyridine C-H |
| C-3 | 120.2 | Cq | Pyridine C-Br |
| C-4' | 73.5 | CH | THP C-O |
| C-2', C-6' | 65.2 | CH₂ | THP Ring Ether |
| C-3', C-5' | 31.8 | CH₂ | THP Ring Aliphatic |
Mechanistic Insights & Causality
-
The Heavy Atom Effect: The C-3 carbon, directly attached to the bromine atom, experiences a relative shielding effect (resonating at ~120.2 ppm) compared to standard aromatic carbons. This is due to the "heavy atom effect" of bromine, which increases the diamagnetic shielding tensor of the attached carbon.
-
Oxygen Deshielding: The C-5 carbon is highly deshielded (154.1 ppm) due to the strong inductive withdrawal of the ether oxygen.
Advanced 2D NMR Workflows for Structural Verification
To unequivocally confirm the regiochemistry of the ether linkage and rule out positional isomers, a suite of 2D NMR experiments must be executed.
Protocol 3: 2D NMR Structural Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy): Use this to map the continuous spin system of the THP ring. You will observe cross-peaks between H-4' and the adjacent H-3'/H-5' protons, confirming the integrity of the aliphatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct C-H bonds. It is critical for distinguishing the diastereotopic axial and equatorial protons of the THP ring, as both will correlate to the same carbon signal (e.g., H-2'eq and H-2'ax both correlate to the C-2' carbon at 65.2 ppm).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive self-validating step. Look for a 3-bond (³J_CH) correlation between the THP H-4' proton (4.55 ppm) and the Pyridine C-5 quaternary carbon (154.1 ppm). The presence of this cross-peak mathematically proves the connectivity between the two rings.
2D NMR logical pathway for structural elucidation and connectivity verification.
References
- European Patent Office. (2011). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
Royal Society of Chemistry. (n.d.). Supporting information Table of Contents (Structural assignment of analogous isothiazolo-pyridines using 2D NMR). RSC Publishing.[Link]
- World Intellectual Property Organization. (2014). WO2014078257A1 - Thieno[3,2-c]pyridin-4(5h)-ones as bet inhibitors.
